2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with 2,3-dichloroaniline to form an intermediate product. This intermediate is then reacted with N-benzyl-N-methylacetamide under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit carbonic anhydrase IX, which is involved in pH regulation in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-2,2,2-trichloro-N-phenylethanimidamide
- N-(1-benzenesulfonyl-2,2,2-trichloro-ethyl)-2,4-dichloro-benzamide
- N-(benzenesulfonyl)-2,2-dichloro-vinyl-2,4-dichloro-benzamide
Uniqueness
Compared to similar compounds, 2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide is unique due to its specific structural features, such as the presence of both benzenesulfonyl and dichloroanilino groups. These features contribute to its distinct chemical reactivity and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-benzyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-25(15-17-9-4-2-5-10-17)21(27)16-26(20-14-8-13-19(23)22(20)24)30(28,29)18-11-6-3-7-12-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGGOUJXPONNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(C2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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